molecular formula C17H15N3O B11609578 3-(3,4-dimethylanilino)-2-oxo-1H-indole-3-carbonitrile CAS No. 380644-03-1

3-(3,4-dimethylanilino)-2-oxo-1H-indole-3-carbonitrile

Cat. No.: B11609578
CAS No.: 380644-03-1
M. Wt: 277.32 g/mol
InChI Key: SRQGGZFNROIJCS-UHFFFAOYSA-N
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Description

3-[(3,4-dimethylphenyl)amino]-2-oxo-2,3-dihydro-1H-indole-3-carbonitrile is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core structure, which is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound also features a cyano group (-CN) and a carbonyl group (C=O) at specific positions on the indole ring, as well as a dimethylphenylamino substituent.

Preparation Methods

The synthesis of 3-[(3,4-dimethylphenyl)amino]-2-oxo-2,3-dihydro-1H-indole-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethylaniline with isatin in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or acetic acid. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This may include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

3-[(3,4-dimethylphenyl)amino]-2-oxo-2,3-dihydro-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the dimethylphenylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(3,4-dimethylphenyl)amino]-2-oxo-2,3-dihydro-1H-indole-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the development of new materials with unique properties.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(3,4-dimethylphenyl)amino]-2-oxo-2,3-dihydro-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

3-[(3,4-dimethylphenyl)amino]-2-oxo-2,3-dihydro-1H-indole-3-carbonitrile can be compared with other similar compounds, such as:

    3-[(3,4-dimethylphenyl)amino]-1-(2-thienyl)-2-propen-1-one: This compound has a similar structure but features a thienyl group instead of the indole core.

    2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxamide: This compound contains a pyrimidine ring and a thiazole ring, offering different biological activities and applications.

The uniqueness of 3-[(3,4-dimethylphenyl)amino]-2-oxo-2,3-dihydro-1H-indole-3-carbonitrile lies in its specific indole core structure and the presence of the cyano and carbonyl groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

380644-03-1

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

3-(3,4-dimethylanilino)-2-oxo-1H-indole-3-carbonitrile

InChI

InChI=1S/C17H15N3O/c1-11-7-8-13(9-12(11)2)20-17(10-18)14-5-3-4-6-15(14)19-16(17)21/h3-9,20H,1-2H3,(H,19,21)

InChI Key

SRQGGZFNROIJCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2(C3=CC=CC=C3NC2=O)C#N)C

solubility

23.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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